Physicochemical Profiling and Mechanistic Insights of 7,8-Dimethylquinolin-5-ol: A Technical Guide for Drug Development
Physicochemical Profiling and Mechanistic Insights of 7,8-Dimethylquinolin-5-ol: A Technical Guide for Drug Development
Executive Summary As drug discovery pipelines increasingly rely on functionalized heterocyclic scaffolds, understanding the precise physicochemical behavior of these molecules is paramount. 7,8-Dimethylquinolin-5-ol (CAS: 2445785-60-2)[1] is a highly substituted quinoline derivative that presents unique thermodynamic and spectroscopic properties. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its molecular behavior, explore its acid-base and lipophilic profiles, and outline field-proven, self-validating experimental protocols for its characterization.
Structural Chemistry & Electronic Effects
The physicochemical identity of 7,8-Dimethylquinolin-5-ol is dictated by the interplay between its rigid heteroaromatic core and its functional appendages:
-
The Quinoline Core: Provides a conjugated
-system that is highly responsive to ionization, making it an excellent candidate for UV-Vis tracking. -
The C5-Hydroxyl Group: Acts as a hydrogen bond donor and a weak acid. Unlike 2- or 4-hydroxyquinolines, which readily tautomerize into quinolones (amides), the 5-hydroxyl derivative exists predominantly in the enol (phenolic) form to preserve the aromaticity of the carbocyclic ring[2].
-
The C7 and C8 Methyl Groups: These alkyl substituents exert a positive inductive (+I) effect and hyperconjugation. The C8 methyl group, positioned peri to the quinoline nitrogen and para to the C5-hydroxyl, plays a critical role in modulating electron density. By donating electron density into the ring, these methyl groups subtly increase the basicity of the nitrogen and decrease the acidity of the hydroxyl proton.
Acid-Base Equilibria & Ionization Dynamics
7,8-Dimethylquinolin-5-ol is an amphoteric molecule, meaning it exhibits two distinct macroscopic ionization constants (
Baseline data for the unsubstituted analog, 5-hydroxyquinoline, establishes a
Consequently, at physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged state, which is optimal for passive membrane diffusion.
Acid-base equilibrium states of 7,8-Dimethylquinolin-5-ol across different pH ranges.
Lipophilicity & Solubility Profiles
Lipophilicity (
Because of its amphoteric nature, the aqueous solubility of 7,8-Dimethylquinolin-5-ol follows a classic "U-shaped" pH-solubility profile. It is highly soluble in acidic media (as a cation) and basic media (as an anion), but exhibits its lowest solubility at its isoelectric point (pH ~6.9).
Quantitative Data Summary
| Property | Value / Descriptor | Method / Source |
| Chemical Name | 7,8-Dimethylquinolin-5-ol | IUPAC Nomenclature |
| CAS Number | 2445785-60-2 | Chemical Registry[1] |
| Molecular Formula | C11H11NO | Structural Analysis[4] |
| Molecular Weight | 173.21 g/mol | Calculated[4] |
| Predicted | ~5.1 - 5.3 | Extrapolated from 5-HQ[3] |
| Predicted | ~8.6 - 8.8 | Extrapolated from 5-HQ[3] |
| LogP (Octanol/Water) | ~2.5 - 2.8 | Predictive Modeling |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
Self-Validating Experimental Protocols
To transition from predictive modeling to empirical fact, laboratories must employ rigorous, self-validating workflows. Below are the definitive protocols for characterizing this molecule.
Standardized workflow for determining pKa and logP via potentiometric and shake-flask methods.
Protocol 1: High-Throughput Potentiometric & Spectrophotometric
Determination
-
Objective: Determine the macroscopic ionization constants (
and ). -
Causality: We couple UV-Vis spectroscopy with potentiometry because the deprotonation of the C5-hydroxyl and protonation of the quinoline nitrogen significantly alter the conjugated
-system. This results in measurable bathochromic (red) and hypsochromic (blue) shifts, allowing us to track ionization optically[3]. -
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 2.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 7,8-Dimethylquinolin-5-ol in HPLC-grade DMSO to create a 10 mM stock solution. Causality: Pre-dissolving in DMSO ensures complete solvation before introduction to the aqueous gradient, preventing precipitation artifacts that skew optical readings[3].
-
Titration Execution: Inject a 5 µL aliquot of the stock into a flowing gradient stream of universal buffer (pH 2 to 12).
-
Data Acquisition: Monitor absorbance using a UV-Vis diode array detector across the 235–400 nm range. Collect a minimum of 25 spectra per pH unit[3].
-
Self-Validation Step: Interleave the sample runs with a known standard (e.g., sulfamethazine or unsubstituted 5-hydroxyquinoline[5]). If the standard's calculated
deviates by >0.05 units from literature, the run is invalidated, and the electrode must be reconditioned.
-
Protocol 2: Thermodynamic Shake-Flask Method for LogP Determination
-
Objective: Quantify the true thermodynamic lipophilicity of the neutral compound.
-
Causality: While computational models are useful, the shake-flask method remains the gold standard because it measures actual thermodynamic partitioning rather than relying on structural heuristics.
-
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir 1-octanol and highly purified unbuffered water together for 24 hours, then separate. Causality: Pre-saturation prevents mutual solubility from altering phase volumes during the actual experiment, which is the primary source of error in amateur setups.
-
Partitioning: Add exactly 1.0 mg of 7,8-Dimethylquinolin-5-ol to 10 mL of the saturated aqueous phase. Add exactly 10 mL of the saturated 1-octanol phase.
-
Equilibration: Mechanically shake the sealed vials at 25 °C for 60 minutes. Follow with centrifugation at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions at the interface, ensuring complete phase separation.
-
Quantification & Self-Validation: Extract aliquots from both phases. Quantify the concentration using HPLC-UV. Self-Validation: Perform a mass-balance check. The sum of the moles in the octanol phase and the aqueous phase must equal the initial moles added (±5%). If mass is "missing," it indicates precipitation at the interface or adsorption to the glass vial, invalidating the result.
-
Spectroscopic Properties & Tautomerism
The spectroscopic profile of 7,8-Dimethylquinolin-5-ol is highly sensitive to its microenvironment. In analytical chemistry, quinolinols are known fluorogenic ligands. However, their fluorescence is heavily dependent on solvent polarity and tautomeric states. While 8-hydroxyquinoline undergoes complex photoinduced tautomerization in the excited state (forming nonfluorescent tautomers in certain solvents)[2], 5-hydroxyquinolines generally exhibit more stable fluorescence profiles. The presence of the 7,8-dimethyl groups enhances the electron density of the ring, which typically results in a higher quantum yield compared to the unsubstituted analog, making it a valuable fluorophore for intracellular tracking assays.
References
-
Title: 7,8-dimethylquinolin-5-ol | Aaron Chemicals LLC | Chemikart. Source: chemikart.com. URL: [Link]
-
Title: High throughput physicochemical profiling part 1: rapid ionization constant (pKa) determination. Source: tripod.com. URL: [Link]
-
Title: Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem - NIH. Source: nih.gov. URL:[Link]
-
Title: Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Source: acs.org. URL:[Link]
Sources
- 1. 1486119-10-1|7,8-Dimethylquinolin-3-ol|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. susanne-britt.tripod.com [susanne-britt.tripod.com]
- 4. 7,8-dimethylquinolin-5-ol | Aaron Chemicals LLC | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 5. Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
